Cellobiulose

Descripción general

Descripción

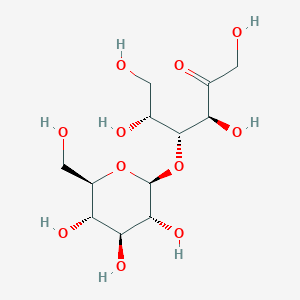

Cellobiulose is a disaccharide composed of two glucose molecules linked by a β(1→4) glycosidic bond. It is a reducing sugar, meaning it has the ability to act as a reducing agent. This compound is derived from the partial hydrolysis of cellulose, a major component of plant cell walls. This compound is structurally similar to cellobiose, another disaccharide derived from cellulose, but differs in its specific glycosidic linkage.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cellobiulose can be synthesized through the enzymatic or acidic hydrolysis of cellulose. Enzymatic hydrolysis involves the use of cellulase enzymes, which break down cellulose into smaller sugar units, including this compound. Acidic hydrolysis, on the other hand, uses strong acids such as sulfuric acid to cleave the glycosidic bonds in cellulose, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is typically produced through the enzymatic hydrolysis of cellulose-rich materials such as cotton, jute, or paper. The process involves pretreating the cellulose material to increase its accessibility to enzymes, followed by the addition of cellulase enzymes to catalyze the hydrolysis reaction. The resulting mixture is then purified to isolate this compound.

Análisis De Reacciones Químicas

Types of Reactions: Cellobiulose undergoes various chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed to produce glucose, a simple sugar with numerous applications in food and biofuel production.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

Hydrolysis: Hydrolysis can be carried out using dilute acids or specific enzymes such as β-glucosidase.

Major Products:

Oxidation: this compound acid

Reduction: Cellobiitol

Hydrolysis: Glucose

Aplicaciones Científicas De Investigación

It appears that the query is for the applications of "Cellobiulose," but the provided search results discuss "Cellobiose." Considering this, the following information will focus on the applications of cellobiose based on the provided search results.

Cellobiose is a disaccharide composed of two glucose molecules linked by a β-1,4-glycosidic bond . It can be produced from cellulose using specific bacterial enzymes and is hydrolyzed into glucose by cellobiosidase and cellulase . Cellobiose has garnered interest across various sectors, including food, feed, and cosmetics, spurring the need for cost-effective production methods .

Scientific Research Applications

Production and Bioconversion:

- One-pot synthesis: Cellobiose can be synthesized from sucrose using recombinant Pichia pastoris strains as reusable whole-cell biocatalysts . This process involves thermophilic sucrose phosphorylase from Bifidobacterium longum and cellobiose phosphorylase from Clostridium pastoris .

- Bioconversion cycles: Recombinant yeast cells can maintain a cellobiose titer > 80 g/L even after three consecutive cell-recycling one-pot bioconversion cycles, demonstrating high reusability as a whole-cell biocatalyst .

Metabolism and Engineering:

- Intracellular metabolism: Engineering industrial hosts like Escherichia coli and Saccharomyces cerevisiae for intracellular cellobiose metabolism can offer advantages in biomass technology . This approach can bypass the glucose/xylose mixed sugar co-utilization barrier, which is a significant challenge in using mixed sugars from renewable plant biomass .

- Ethanol production: Cellobiose-metabolizing yeast can eliminate the need for adding extra β-glucosidase to simultaneous saccharification and fermentation processes, favoring continuous fermentation for cellulosic ethanol production .

Health and Medical Applications:

- Prebiotic effects: Cellobiose has potential prebiotic effects, influencing bacterial composition and promoting immunomodulatory health effects . Studies in animals, such as horses and rabbits, have demonstrated these prebiotic effects .

- Colitis suppression: Cellobiose can suppress the development of dextran sulfate sodium (DSS) colitis in mice, reducing body weight loss and tissue edema .

- Safety and tolerability: A dose-escalation study demonstrated that 20 g of cellobiose is a tolerable dose for single use, with a recommendation of up to 15 g twice daily for repeated consumption .

Industrial Applications:

- Functional food additive: Cellobiose is recognized as an important functional food additive, driving the demand for cost-effective bioprocesses for its production .

- Biorefineries: Intracellular cellobiose metabolism is a promising alternative to secreted/surface-displayed β-glucosidases, allowing the use of cellobiose metabolism to bypass mixed sugar co-utilization barriers in lignocellulose-based biorefineries .

Table: Summary of Cellobiose Applications

Mecanismo De Acción

The mechanism of action of cellobiulose primarily involves its hydrolysis to glucose. This process is catalyzed by enzymes such as β-glucosidase, which cleave the β(1→4) glycosidic bond between the glucose units. The resulting glucose molecules can then enter various metabolic pathways, providing energy and building blocks for cellular processes.

Comparación Con Compuestos Similares

Cellobiose: Another disaccharide derived from cellulose, with a similar structure but different glycosidic linkage.

Maltose: A disaccharide composed of two glucose molecules linked by an α(1→4) glycosidic bond.

Lactose: A disaccharide composed of glucose and galactose linked by a β(1→4) glycosidic bond.

Uniqueness of Cellobiulose: this compound is unique in its specific β(1→4) glycosidic linkage, which distinguishes it from other disaccharides such as cellobiose and maltose. This unique structure influences its chemical reactivity and interactions with enzymes, making it a valuable compound for studying cellulose hydrolysis and developing new applications in various fields.

Actividad Biológica

Cellobiulose, a polysaccharide derived from cellulose, has garnered attention for its potential biological activities and applications in various fields, particularly in biochemistry and biotechnology. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data.

Overview of this compound

Chemical Structure and Properties

this compound is a linear polymer composed of repeating cellobiose units, which are disaccharides made up of two glucose molecules linked by a β-1,4-glycosidic bond. This structure contributes to its stability and resistance to enzymatic degradation compared to simple sugars.

Synthesis and Sources

this compound can be synthesized through the hydrolysis of cellulose or produced by certain microorganisms during fermentation processes. It serves as an intermediate in the conversion of biomass into biofuels and other chemicals.

1. Enzymatic Hydrolysis

Research indicates that this compound plays a crucial role in the enzymatic hydrolysis of cellulose. The cellulase system from Bacteroides cellulosolvens exhibits feedback inhibition by cellobiose, affecting cellulose solubilization. At concentrations above 2.6 g/L, cellobiose significantly inhibits cellulase activity, demonstrating its regulatory role in cellulose degradation processes .

2. Fermentation Processes

This compound is utilized as a substrate in fermentation processes by various microorganisms, including Clostridium acetobutylicum. Studies show that when this compound is used as a substrate, it supports microbial growth and metabolite production. For instance, fermentation experiments revealed that C. acetobutylicum could efficiently convert this compound into butanol and other solvents, highlighting its potential for biofuel production .

3. Antioxidant Activity

Emerging studies suggest that this compound possesses antioxidant properties. The oxidative degradation products of this compound have been shown to exhibit radical scavenging activity, which may contribute to its potential health benefits when used as a functional food ingredient .

Case Study 1: Hydrothermal Conversion

A study demonstrated that this compound acts as a key intermediate during the hydrothermal conversion of biomass into biofuels. The research highlighted the isomerization of cellobiose to glucose as a critical step in breaking glycosidic bonds during non-catalytic hydrothermal treatment .

| Process Stage | Observations |

|---|---|

| Hydrolysis | Effective conversion of this compound to glucose |

| Isomerization | Key role in glycosidic bond cleavage |

| Yield Improvement | Enhanced biofuel production efficiency |

Case Study 2: Enzyme Characterization

The characterization of cellobiose dehydrogenases (CDHs) from various fungi has revealed their significant role in the oxidation of this compound. These enzymes demonstrate high substrate specificity for disaccharides like cellobiose and lactose, with catalytic efficiencies indicating their potential in biomass valorization .

| Enzyme Source | Optimal pH | Catalytic Efficiency (M–1s–1) |

|---|---|---|

| Cellulomonas palmilytica | 6.0 | 2.05 x 10^5 |

| Aspergillus niger | 5.5 | 9.06 x 10^4 |

Research Findings

Recent research has focused on optimizing the production and application of this compound in biorefinery processes. The integration of enzymatic pathways for efficient conversion of biomass into valuable products is a key area of investigation. For example, studies have shown that co-culturing microorganisms can enhance the degradation rates of this compound due to synergistic effects between different species .

Propiedades

IUPAC Name |

(3S,4R,5R)-1,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h5-15,17-21H,1-3H2/t5-,6-,7-,8-,9+,10-,11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCRQPBOOFTZGQ-WUYFHPBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.